2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime
Description
Infrared Spectroscopy (IR)
Characteristic absorption bands include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
Mass Spectrometry
- Molecular Ion : m/z 430.05 [M]⁺ (calculated for C₂₁H₁₆Cl₂N₂O₄)
- Key fragments:
Comparative Analysis with Structurally Related Oxime Derivatives
The nitro group at position 2 enhances electrophilicity compared to para-substituted analogs, while dichloro substitution increases lattice energy by 18–22% relative to mono-chloro derivatives.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:
Electrostatic Potential :
Frontier Molecular Orbitals :
NBO Charges :
The computational models predict preferential electrophilic attack at the oxime nitrogen and nucleophilic activity at the nitro group's meta position, consistent with experimental reactivity patterns.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(2-nitrophenoxy)-1-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c22-17-11-10-16(18(23)12-17)13-29-24-19(15-6-2-1-3-7-15)14-28-21-9-5-4-8-20(21)25(26)27/h1-12H,13-14H2/b24-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCKTPLZULWMM-CLCOLTQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: The nitration of phenol to produce 2-nitrophenol.
Etherification: The reaction of 2-nitrophenol with phenacyl bromide to form 2-(2-nitrophenoxy)-1-phenylethanone.
Oximation: The final step involves the reaction of 2-(2-nitrophenoxy)-1-phenylethanone with 2,4-dichlorobenzyl hydroxylamine to form the desired oxime compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine (-NH₂). This reaction modifies electronic properties and enhances biological activity in derivatives :
| Conditions | Reductant/Catalyst | Product | Yield |
|---|---|---|---|
| H₂/Pd-C (1 atm, 25°C) | Palladium on carbon | 2-(2-Aminophenoxy)-1-phenyl-1-ethanone oxime | 82% |
| Fe/HCl (reflux, 4h) | Iron in HCl | Same as above | 68% |
Mechanism : Sequential electron transfer reduces nitro to nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the amine .
Oxime Group Reactivity
The oxime (-C=N-OH) participates in acid/base-mediated rearrangements and nucleophilic substitutions:
Beckmann Rearrangement
Under acidic conditions, the oxime undergoes rearrangement to form substituted amides :
-
Conditions : Concentrated H₂SO₄, 80°C, 6h
-
Yield : 75% (isolated via fractional crystallization)
O-Alkylation
The hydroxyl group of the oxime reacts with alkyl halides in basic media :
Electrophilic Aromatic Substitution
The phenyl and dichlorobenzyl rings undergo halogenation and nitration:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para to O | 2-(2-Nitro-4-nitrophenoxy) derivative | 63% |
| Bromination | Br₂/FeBr₃, 25°C | ortho to Cl | 2,4-Dichloro-6-bromobenzyl oxime | 58% |
Electronic Effects : Nitro groups deactivate the phenoxy ring, directing electrophiles to the dichlorobenzyl ring.
Cyclization Reactions
Metal-mediated cyclizations form heterocyclic systems :
Oxadiazole Formation
Oxidative cyclization with iodine or T3P reagent produces 1,3,4-oxadiazoles :
Coordination Chemistry
The oxime acts as a bidentate ligand for transition metals :
| Metal | Complex | Application |
|---|---|---|
| Fe(II) | [Fe(Oxime)₂Cl₂] | Catalytic nitrosation |
| Ni(II) | Ni(Oxime)(NO) | Redox-active materials |
Key Reaction : Iron(II) complexes catalyze nitrosation of alkenes to ketoximes (up to 92% yield) .
Hydrolysis and Condensation
The oxime hydrolyzes to ketones under acidic or enzymatic conditions :
Environmental Degradation
Photocatalytic degradation using TiO₂ under UV light cleaves the oxime and nitro groups:
-
Half-life : 45 minutes under 254 nm light.
-
Products : CO₂, NH₃, and chlorophenols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of compounds with nitroaromatic structures in cancer therapy. Specifically, derivatives of nitrophenols have been designed to exploit hypoxic conditions prevalent in solid tumors. These compounds can selectively release chemotherapeutic agents under low oxygen environments, enhancing their effectiveness against cancer cells while minimizing damage to normal tissues. For instance, modifications to the nitro group can influence the drug's activation and efficacy in hypoxic conditions, making it a promising area for further research on targeted cancer therapies .
Antimicrobial Activity
There is ongoing research into the antimicrobial properties of nitrophenol derivatives. Compounds similar to 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime have shown significant antifungal activity against various pathogens. The introduction of electron-withdrawing groups has been found to enhance the antifungal efficacy by improving the compound's interaction with microbial cell membranes .
Materials Science
Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a precursor for synthesizing advanced materials. Its ability to form stable complexes with metals makes it useful in developing metal-organic frameworks (MOFs) and other coordination compounds. These materials are valuable in catalysis and gas storage applications due to their high surface area and tunable properties .
Environmental Applications
Detection and Remediation of Pollutants
Compounds containing nitro groups are being investigated for their potential in environmental applications, particularly in the detection and remediation of pollutants. The reactivity of nitro compounds can be harnessed in sensor technologies for detecting environmental contaminants such as heavy metals and organic pollutants. Additionally, their ability to undergo reduction reactions under specific conditions makes them suitable candidates for remediation strategies aimed at detoxifying contaminated sites .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitrophenoxy and dichlorobenzyl groups play crucial roles in its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxiconazole Nitrate
- Structure: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-(2,4-dichlorobenzyl)oxime nitrate .
- Key Differences :
- Biological Activity : Broad-spectrum antifungal agent targeting ergosterol biosynthesis in fungal cell membranes .
- Molecular Weight : 492.14 g/mol (including nitrate counterion) .
- Regulatory Status : Pharmacopeial standards (USP) specify purity ≥98.5% .
Isoconazole Nitrate
- Structure : 1-[(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate .
- Key Differences :
- Chlorine Substitution : 2,6-Dichlorobenzyl group vs. 2,4-dichlorobenzyl in the target compound.
- Functional Groups : Lacks the nitro group but includes an imidazole moiety.
- Activity : Antifungal with efficacy against Candida spp. and dermatophytes .
1-(3,4-Dichlorophenyl)ethanone Oxime
- Structure : Simpler oxime derivative with a 3,4-dichlorophenyl group .
- Key Differences: Substituents: No nitro or benzyloxime groups. Molecular Weight: 230.08 g/mol (C8H7Cl2NO).
- Applications : Intermediate in agrochemical synthesis .
Structural and Functional Analysis Table
Key Research Findings
Chlorine Substitution : Dichlorobenzyl groups are critical for antifungal activity in azole derivatives; however, positional isomerism (2,4- vs. 2,6-dichloro) alters steric interactions with fungal enzymes .
Oxime Ether Linkage : This moiety is associated with geometric isomerism-dependent activity, as seen in oxiconazole, where the Z-isomer is pharmacologically active .
Biological Activity
The compound 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a nitrophenoxy group and a dichlorobenzyl oxime moiety, which are critical for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Antimicrobial Properties
Research indicates that derivatives of nitrophenoxy compounds often exhibit significant antimicrobial activity. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime may possess comparable effects. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Anticancer Activity
Preliminary studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or modulation of signaling pathways related to cell survival and proliferation. For instance, a related compound was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Research on related oxime derivatives suggests they can inhibit key enzymes involved in metabolic processes, such as acetyl-CoA carboxylase (ACC). This inhibition can impact lipid metabolism and is being explored for therapeutic applications in obesity and diabetes management .
Study 1: Antimicrobial Efficacy
In a controlled study, 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity. The study concluded that further structural modifications could enhance efficacy .
Study 2: Anticancer Properties
A recent investigation focused on the anticancer properties of this compound in vitro using human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₂O₃ |
| Antimicrobial MIC | 32 µg/mL against E. coli |
| Anticancer IC50 | 15 µM against MCF-7 cells |
| Mode of Action | Apoptosis induction |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime?
Methodological Answer:
- Key Steps :
- Optimization :
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
Methodological Answer:
- Primary Techniques :
- NMR : Use H and C NMR to confirm oxime (C=N-OH) and benzyl group positions. For example, the oxime proton appears as a singlet at ~δ 8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~450 for CHClNO) .
- Ambiguity Resolution :
Advanced Research Questions
Q. How do reaction kinetics and solvent effects influence the yield of the oxime formation step?
Methodological Answer:
- Kinetic Analysis :
- Solvent Effects :
Q. What strategies address conflicting crystallographic data during structural refinement of halogenated oximes?
Methodological Answer:
- Challenges :
- Solutions :
Q. How does the nitro group at the 2-nitrophenoxy position affect electronic properties and reactivity?
Methodological Answer:
- Electronic Effects :
- Spectroscopic Evidence :
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity reports for similar halogenated oximes?
Methodological Answer:
- Case Study : Compare 2-(2-nitrophenoxy) derivatives with 4-chlorophenyl analogs (e.g., CAS 338794-61-9):
- Structural Variations : Nitro vs. chloro substituents alter steric bulk and redox activity .
- Bioactivity Testing : Standardize assays (e.g., enzyme inhibition IC) across studies to minimize variability .
Q. Why do different synthetic routes yield varying purity levels for the same compound?
Methodological Answer:
- Root Causes :
- Mitigation :
Comparative Research
Q. How do the biological activities of 2-(2-nitrophenoxy) derivatives compare to 2,4-dichlorobenzyl analogs?
Q. What are best practices for isolating stereoisomers of O-benzyl oximes?
Methodological Answer:
Q. How to evaluate the stability of the oxime group under physiological conditions?
Methodological Answer:
- Hydrolytic Stability Assay :
- Buffer Solutions : Incubate at pH 7.4 (PBS) and 37°C. Monitor oxime decomposition via LC-MS over 24h .
- Kinetic Half-Life : Calculate using first-order decay models (typical t > 8h for stable oximes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
